molecular formula C12H11ClO2 B13202223 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13202223
M. Wt: 222.67 g/mol
InChI Key: XJKVTFNTRNYVKL-UHFFFAOYSA-N
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Description

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine and industry. The presence of a chloro group at the 7th position of the benzofuran ring and a methylpropanone side chain makes this compound unique and of particular interest to researchers.

Preparation Methods

The synthesis of 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the use of a one-pot three-step procedure. This process includes the Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .

Industrial production methods may vary, but they generally follow similar principles, optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The chloro group and the benzofuran ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable subject of study in various fields.

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11ClO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3

InChI Key

XJKVTFNTRNYVKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Cl

Origin of Product

United States

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